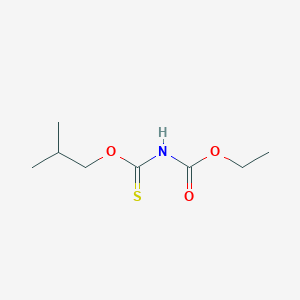
ethyl N-(2-methylpropoxycarbothioyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Homidium bromide, also known as ethidium bromide, is a chemical compound with the molecular formula C21H20BrN3. It is a phenanthridinium derivative and is widely recognized for its use as a nucleic acid stain in molecular biology laboratories. Homidium bromide is a purple-red solid that fluoresces under ultraviolet light, making it a valuable tool for visualizing DNA and RNA in various electrophoresis techniques .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Homidium bromide can be synthesized through a multi-step process involving the condensation of phenanthridine derivatives with appropriate amines. The reaction typically involves the following steps:
Condensation Reaction: Phenanthridine is reacted with an amine (such as ethylamine) in the presence of a suitable catalyst to form the intermediate compound.
Bromination: The intermediate compound is then brominated using bromine or a bromine-containing reagent to yield homidium bromide.
Industrial Production Methods: Industrial production of homidium bromide follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and reagent concentrations, to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Homidium bromide undergoes various chemical reactions, including:
Oxidation: Homidium bromide can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert homidium bromide into its reduced forms, which may have different fluorescence properties.
Substitution: Homidium bromide can undergo substitution reactions where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols and amines can replace the bromide ion under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenanthridine derivatives, while substitution reactions can produce various substituted phenanthridinium compounds .
Applications De Recherche Scientifique
Homidium bromide has a wide range of scientific research applications, including:
Molecular Biology: It is extensively used as a fluorescent tag for nucleic acids in techniques such as agarose gel electrophoresis and polymerase chain reaction (PCR).
Veterinary Medicine: Homidium bromide has been used to treat trypanosomiasis in cattle, although its use has declined due to antimicrobial resistance.
Biochemistry: It serves as an inhibitor of DNA polymerase, making it useful in studying DNA replication and repair mechanisms.
Industrial Applications: Homidium bromide is used in various fluorimetric assays for nucleic acids and as a luminescent agent in research and diagnostic applications.
Mécanisme D'action
Homidium bromide exerts its effects primarily through intercalation into nucleic acids. The compound inserts itself between the base pairs of DNA or RNA, disrupting the helical structure and inhibiting the activity of enzymes such as DNA polymerase. This intercalation also enhances the fluorescence of homidium bromide, making it a powerful tool for visualizing nucleic acids under ultraviolet light .
Comparaison Avec Des Composés Similaires
Acridine Orange: Another nucleic acid stain with similar intercalating properties but different fluorescence characteristics.
Propidium Iodide: A nucleic acid stain that also intercalates into DNA but is impermeable to live cells, making it useful for distinguishing between live and dead cells.
DAPI (4’,6-diamidino-2-phenylindole): A fluorescent stain that binds strongly to adenine-thymine rich regions in DNA.
Uniqueness of Homidium Bromide: Homidium bromide is unique in its strong fluorescence enhancement upon binding to nucleic acids and its widespread use in molecular biology laboratories. Its ability to intercalate into both DNA and RNA, along with its inhibitory effects on DNA polymerase, makes it a versatile tool for various research applications .
Propriétés
Numéro CAS |
103122-66-3 |
|---|---|
Formule moléculaire |
C8H15NO3S |
Poids moléculaire |
205.28 g/mol |
Nom IUPAC |
ethyl N-(2-methylpropoxycarbothioyl)carbamate |
InChI |
InChI=1S/C8H15NO3S/c1-4-11-7(10)9-8(13)12-5-6(2)3/h6H,4-5H2,1-3H3,(H,9,10,13) |
Clé InChI |
XNMRLZYOSGDPRB-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NC(=S)OCC(C)C |
SMILES isomérique |
CCOC(=O)N=C(OCC(C)C)S |
SMILES canonique |
CCOC(=O)NC(=S)OCC(C)C |
Key on ui other cas no. |
103122-66-3 |
Pictogrammes |
Flammable; Irritant; Health Hazard; Environmental Hazard |
Synonymes |
[(2-Methylpropoxy)thioxomethyl]carbamic acid ethyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















